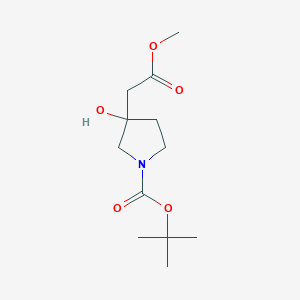

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is an organic compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate typically involves the following steps:

Protection of Pyrrolidine: The starting material, pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group, forming Boc-pyrrolidine.

Hydroxylation: The Boc-protected pyrrolidine is then hydroxylated to introduce the hydroxyl group at the 3-position, yielding Boc-3-hydroxy-pyrrolidine.

Esterification: Finally, the hydroxylated intermediate is esterified with methyl bromoacetate under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Formation of 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate.

Reduction: Formation of 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)ethanol.

Deprotection: Formation of 2-(3-hydroxy-3-pyrrolidinyl)acetate.

Scientific Research Applications

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(1-Boc-3-oxo-3-pyrrolidinyl)acetate: Similar structure but with a ketone group instead of a hydroxyl group.

Methyl 2-(1-Boc-3-amino-3-pyrrolidinyl)acetate: Contains an amino group instead of a hydroxyl group.

Methyl 2-(1-Boc-3-methoxy-3-pyrrolidinyl)acetate: Features a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is unique due to the presence of both the Boc protecting group and the hydroxyl group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and drug development.

Biological Activity

Methyl 2-(1-Boc-3-hydroxy-3-pyrrolidinyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the hydroxyl group. Its chemical structure can be represented as follows:

The presence of the pyrrolidine moiety suggests potential interactions with biological targets, particularly in neuropharmacology and cancer research.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have shown significant antiproliferative activity against various cancer cell lines, including:

- MCF7 : Breast cancer

- A549 : Lung carcinoma

- HCT116 : Colon cancer

In one study, compounds with similar structures exhibited IC50 values ranging from 45 to 97 nM against MCF7 and HCT116 cells, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF7 | 45 |

| Compound B | HCT116 | 97 |

| Compound C | A549 | 76 |

The mechanism by which this compound exerts its biological effects may involve:

- Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells. For example, compound 14 was shown to increase the percentage of cells in the G0-G1 phase significantly compared to controls .

- Apoptosis Induction : Compounds related to this structure have been observed to induce apoptosis through various pathways, including caspase activation and mitochondrial membrane potential disruption .

Study on Antiproliferative Effects

In an experimental setup, this compound was tested against several cancer cell lines. The results demonstrated varying degrees of antiproliferative activity:

-

MCF7 Cell Line

- Treatment resulted in a significant reduction in cell viability at concentrations above 50 μM.

- The highest cytotoxicity was observed at a concentration of 100 μM.

-

A549 Cell Line

- Similar trends were noted, with a notable IC50 value indicating effective inhibition of cell growth.

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-5-12(16,8-13)7-9(14)17-4/h16H,5-8H2,1-4H3 |

InChI Key |

NENIICQHVGXUGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.